N-(2-hydroxycyclobutyl)-N-methylnaphthalene-1-sulfonamide
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Overview
Description
“N-(2-hydroxycyclobutyl)-N-methylnaphthalene-1-sulfonamide” is a complex organic compound. It contains a cyclobutyl group (a four-carbon ring), a naphthalene group (a polycyclic aromatic hydrocarbon made up of two fused benzene rings), and a sulfonamide group (a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom) .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the cyclobutyl ring, the introduction of the naphthalene group, and the attachment of the sulfonamide group . The exact methods would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the sulfonamide group might participate in acid-base reactions, while the naphthalene group might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Binding Sites on Human Serum Albumin
Research has revealed that sulfonamides can serve as fluorescent probes to characterize specific drug binding sites on human serum albumin (HSA). These studies provide insight into how drugs bind to proteins, which is crucial for understanding drug distribution and efficacy. For instance, the fluorescent probes 5-dimethylaminonaphthalene-1-sulfonamide and dansylsarcosine have been used to mark distinct binding sites for anionic drugs on HSA, revealing structural requirements for binding and highlighting the importance of these interactions in drug design (Sudlow, Birkett, & Wade, 1976).
Carbonic Anhydrase Inhibition
Sulfonamides, including compounds similar to N-(2-hydroxycyclobutyl)-N-methylnaphthalene-1-sulfonamide, have been explored as potent inhibitors of carbonic anhydrase (CA), an enzyme critical in various physiological processes. These inhibitors have shown selectivity toward different CA isozymes, offering a pathway to developing treatments with fewer side effects by targeting specific isozymes involved in diseases. For example, novel sulfonamides have demonstrated effective in vivo inhibition of membrane-bound versus cytosolic CA isozymes, suggesting their potential in treating conditions like glaucoma without affecting other CA functions (Scozzafava, Briganti, Ilies, & Supuran, 2000).
Luminescence and Solvent Interactions
The study of solvent effects on the luminescence of N-arylaminonaphthalenesulfonates has provided valuable insights into how these compounds interact with different environments, which is relevant for their applications in sensing and molecular imaging. These investigations help understand the photophysical properties of sulfonamide derivatives, important for designing fluorescent markers and probes (Seliskar & Brand, 1971).
Anticancer Potential
Sulfonamide compounds have been synthesized and evaluated for their anticancer activity, demonstrating the versatility of sulfonamides in drug development. For instance, novel N-substituted phthalazine sulfonamide compounds have shown promising results as inhibitors of carbonic anhydrase and acetylcholinesterase, suggesting their potential in cancer therapy. These studies highlight the importance of sulfonamides in developing new therapeutic agents with specific biological targets (Türkeş et al., 2019).
Environmental Degradation of Sulfonamides
Research into the environmental degradation of sulfonamides, such as sulfamethoxazole, has uncovered novel microbial strategies to eliminate these compounds. These studies are crucial for understanding how sulfonamide antibiotics persist in the environment and for developing strategies to mitigate their impact on antibiotic resistance propagation. The identified degradation pathway involves an unusual ipso-hydroxylation followed by fragmentation, offering insights into microbial capabilities to breakdown persistent pollutants (Ricken et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-hydroxycyclobutyl)-N-methylnaphthalene-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-16(13-9-10-14(13)17)20(18,19)15-8-4-6-11-5-2-3-7-12(11)15/h2-8,13-14,17H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUFSARMERDBCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1O)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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